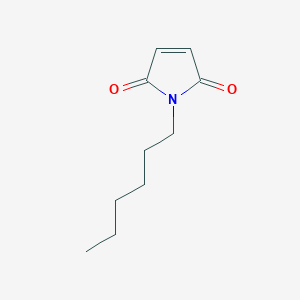
1-Hexylpyrrole-2,5-dione
Übersicht
Beschreibung
1-Hexylpyrrole-2,5-dione, also known as 1-hexyl-1H-pyrrole-2,5-dione, is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Hexylpyrrole-2,5-dione consists of a pyrrole ring with a hexyl group attached to one carbon and two carbonyl groups attached to the other two carbons . The InChI representation of the molecule isInChI=1S/C10H15NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h6-7H,2-5,8H2,1H3 . Physical And Chemical Properties Analysis
1-Hexylpyrrole-2,5-dione has several computed properties. It has a molecular weight of 181.23 g/mol, an XLogP3 of 2.7, and a topological polar surface area of 37.4 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and five rotatable bonds .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Agents
1-Hexylpyrrole-2,5-dione derivatives have been studied for their potential as anti-inflammatory agents . Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in human peripheral blood mononuclear cell cultures . This suggests a promising application in the treatment of inflammatory diseases.
Antimicrobial Activity
These derivatives also exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The ability to combat a range of bacteria makes 1-Hexylpyrrole-2,5-dione a valuable compound in the development of new antibiotics.
Organocatalysis
In the field of organocatalysis , 1-Hexylpyrrole-2,5-dione is used for the synthesis of pyrroles, which are significant in pharmaceutical applications and material science . The organocatalytic synthesis of pyrroles is a greener and more efficient method, contributing to sustainable chemistry practices.
Material Science
The pyrrole derivatives are important in material science , particularly in the development of optoelectronic materials . Their structural properties can be harnessed to create advanced materials for electronic devices.
Stem Cell Research
In stem cell research , 1-Hexylpyrrole-2,5-dione-based small molecules have been used to induce the formation of functional endothelial cells from mesenchymal stem cells . This application is crucial for regenerative medicine and tissue engineering.
Synthetic Chemistry
1-Hexylpyrrole-2,5-dione serves as an intermediate in the synthesis of natural products . Its role in synthetic chemistry is vital due to its involvement in constructing complex molecular structures found in various natural compounds .
Wirkmechanismus
Target of Action
1-Hexylpyrrole-2,5-dione primarily targets mesenchymal stem cells (MSCs) . These cells have the potential to differentiate into a variety of cell types, including endothelial cells, which play a crucial role in vascular health .
Mode of Action
The compound interacts with MSCs and induces the expression of CD31 , a marker of endothelial cells . This interaction triggers the differentiation of MSCs into functional endothelial cells .
Biochemical Pathways
It is known that the compound influences theendothelial differentiation of MSCs . This process is crucial for the rapid coverage of injured blood vessels, a key step in the healing process .
Result of Action
The primary result of 1-Hexylpyrrole-2,5-dione’s action is the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs) . These MDFECs facilitate rapid endothelialization after vascular injury, thereby inhibiting neointima formation . This can potentially improve the efficacy of MSC-based cell therapy for vascular diseases, such as atherosclerosis and restenosis .
Action Environment
It is known that the compound’s effectiveness in inducing endothelial differentiation can be influenced by various factors, including the physiological state of the mscs and the presence of other signaling molecules .
Eigenschaften
IUPAC Name |
1-hexylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPVUBVZRPURIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65503-45-9 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-hexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30332760 | |
| Record name | 1-hexylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexylpyrrole-2,5-dione | |
CAS RN |
17450-29-2 | |
| Record name | 1-hexylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

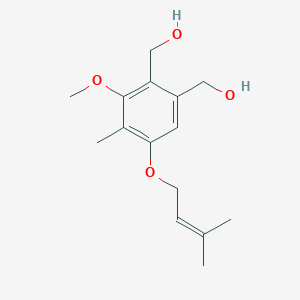


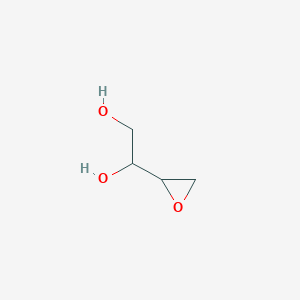
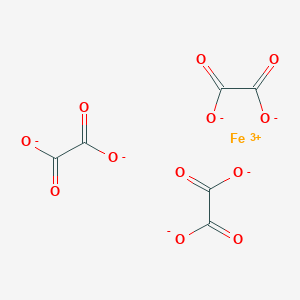
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)

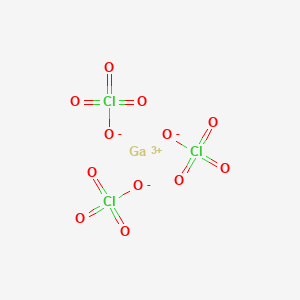
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
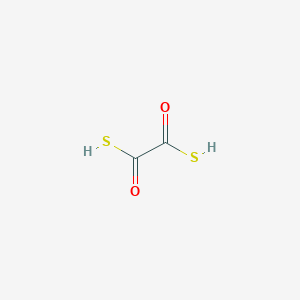


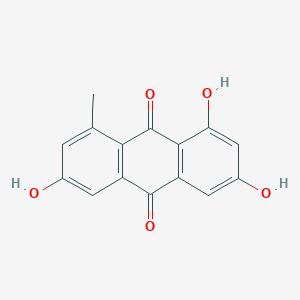
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)